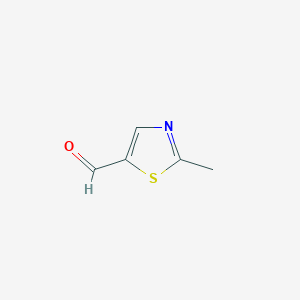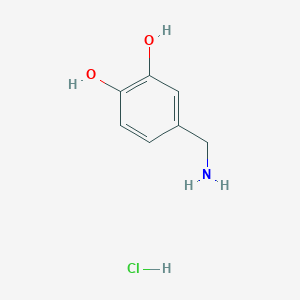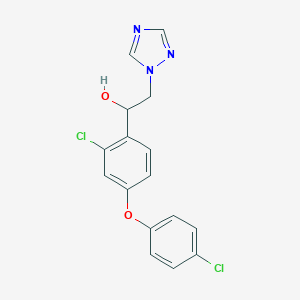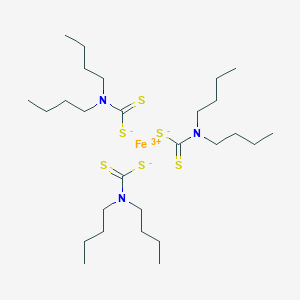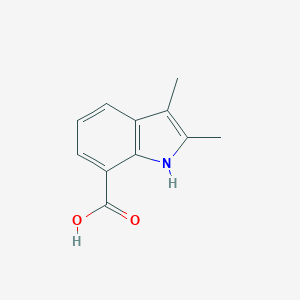
methyl 3-(1H-tetrazol-5-yl)benzoate
概要
説明
Methyl 3-(1H-tetrazol-5-yl)benzoate, also known as MTB, is an organic compound that has been extensively studied in recent years. It is a highly versatile compound with a wide range of applications in the scientific research field. It has been used in various biochemical and physiological studies, and its mechanism of action is being studied to determine its potential therapeutic applications.
科学的研究の応用
Angiotensin II Receptor Antagonism
Methyl 3-(1H-tetrazol-5-yl)benzoate derivatives have been explored for their role as angiotensin II receptor antagonists. These compounds, including benzimidazolecarboxylic acids, exhibit potent antagonistic activity against angiotensin II, influencing vasoconstriction and blood pressure regulation. This research suggests the potential for these compounds in treating hypertension and related cardiovascular disorders (Kubo et al., 1993).
Synthesis of Novel Compounds
The chemical structure of this compound has been leveraged in the synthesis of novel compounds. For example, research into the synthesis of 4-(5-substituted aminomethyl)-1H-tetrazol-1-yl)benzonitriles demonstrates the versatility of this chemical in creating biologically potent tetrazole derivatives, indicating potential applications in drug design and medicinal chemistry (Rao et al., 2014).
Heterocyclic Chemistry
In the field of heterocyclic chemistry, this compound derivatives are used as building blocks for creating tetrazolyl heterocycles. These compounds are essential in the development of diverse chemical structures, potentially useful in various pharmaceutical and chemical applications (Cardoso et al., 2016).
Molecular Structure Studies
Studies on the molecular structures of compounds related to this compound, such as in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, have provided insights into hydrogen-bonded molecular arrangements. This research is significant for understanding molecular interactions and designing molecules with desired properties (Portilla et al., 2007).
Pharmacological Analysis
In pharmacological research, derivatives of this compound have been designed and analyzed for various biological activities, including angiotensin-converting enzyme inhibition and anti-inflammatory properties. This research is crucial for the development of new therapeutic agents (Kamble et al., 2017).
Coordination Chemistry
This compound derivatives play a significant role in coordination chemistry. For instance, they have been used in the synthesis and structural study of tetrazolyl and tetrazolylidene complexes of gold, indicating potential applications in materials science and catalysis (Gabrielli et al., 2009).
作用機序
Methyl 3-(5-Tetrazolyl)benzoate, also known as Methyl 3-(2H-tetrazol-5-yl)benzoate or methyl 3-(1H-tetrazol-5-yl)benzoate, is a compound of interest in the field of research and development . This article aims to provide an overview of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
The compound is primarily used for research and development purposes
Mode of Action
As a research chemical, it is likely that its interaction with its targets and any resulting changes are subject to ongoing investigation .
Biochemical Pathways
Tetrazoles, in general, have been found to exhibit a broad range of biological effects such as analgesic, antibacterial, anticancer, anti-inflammatory, antidiabetic, antifungal, antitubercular and antihyperlipidemic activities . .
Pharmacokinetics
Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 3-(5-Tetrazolyl)benzoate is currently limited. As a research chemical, its pharmacokinetic profile, including its bioavailability, is likely under investigation .
Result of Action
Tetrazoles have been found to exhibit a variety of biological activities , but the specific effects of Methyl 3-(5-Tetrazolyl)benzoate require further study.
Action Environment
Factors such as pH, temperature, and the presence of other chemicals could potentially affect its action .
特性
IUPAC Name |
methyl 3-(2H-tetrazol-5-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-15-9(14)7-4-2-3-6(5-7)8-10-12-13-11-8/h2-5H,1H3,(H,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDHEDITROOBDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441401 | |
| Record name | methyl 3-(1H-tetrazol-5-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
148345-63-5 | |
| Record name | methyl 3-(1H-tetrazol-5-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-(2H-1,2,3,4-tetrazol-5-yl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


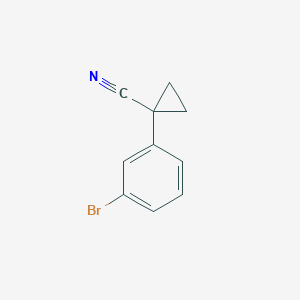
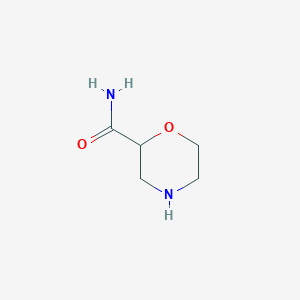
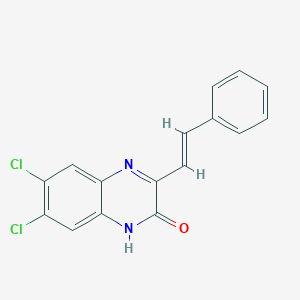


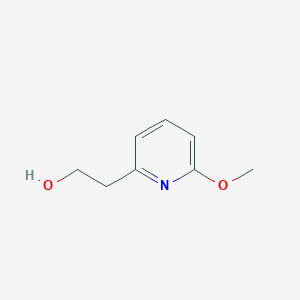
![(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B182247.png)
